7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-(Benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted at positions 3 and 6. This compound is structurally related to purine analogs and has been investigated for its inhibitory effects on enzymes like xanthine dehydrogenase (XDH) and cytochrome P450 2E1 (CYP2E1) . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogs with similar scaffolds .
Properties
IUPAC Name |
7-benzylsulfanyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-6-8-14(9-7-13)23-16-15(21-22-23)17(20-11-19-16)24-10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMLJDKTQDILIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving an azide and an alkyne. This step often requires a copper(I) catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
Pyrimidine Ring Construction: The pyrimidine ring is usually constructed through a condensation reaction involving a suitable diamine and a diketone or equivalent precursor.
Substitution Reactions: The introduction of the benzylthio and 4-fluorophenyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzylthio group can be introduced by reacting a benzyl halide with a thiol precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability and cost of starting materials, reaction scalability, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzylthio and 4-fluorophenyl groups can enhance binding affinity and specificity to the target, while the triazolo[4,5-d]pyrimidine core provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group (logP ~2.8) enhances metabolic stability compared to 4-chlorobenzyl or unsubstituted benzyl groups .
- Solubility : Piperazinyl or morpholinyl substituents (e.g., compounds 9d and 9e in ) improve aqueous solubility due to their hydrophilic nature.
- Thermal Stability : Melting points correlate with crystallinity; benzo[d]oxazol-2-ylthio derivatives exhibit higher melting points (e.g., 154–155°C for 9b ) than alkylthio analogs .
Enzyme Inhibition
Receptor Affinity
- Cannabinoid Receptor Affinity: Derivatives with piperidinyl or morpholinyl groups (e.g., 9d and 9e) demonstrate affinity for the type-2 cannabinoid receptor (CB2), suggesting utility in neuroinflammatory disorders .
Biological Activity
The compound 7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C23H22FN7OS
- Molecular Weight : 463.5 g/mol
- CAS Number : 920227-78-7
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent functionalization with benzylthio and fluorophenyl groups. The synthetic pathway is critical for optimizing yield and purity for biological testing.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated effective inhibition against various bacterial strains.
- The compound was tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics.
Anticancer Activity
The triazolopyrimidine derivatives have also been evaluated for anticancer properties:
- Cell viability assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound can induce apoptosis.
- Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 15 | |
| Antimicrobial | E. coli | 12 | |
| Anticancer | MCF-7 | 25 |
The biological activity of this compound is attributed to its ability to interfere with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both humans and certain pathogens.
- Receptor Interaction : It may act as a ligand for various receptors involved in inflammation and cancer progression.
Case Studies
A series of case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of triazolopyrimidine exhibited higher potency against resistant strains of bacteria compared to traditional antibiotics.
- Cancer Cell Line Study : In a controlled experiment involving multiple cancer cell lines, this compound showed a dose-dependent reduction in cell viability.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
Answer: Synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1: Prepare the triazolo[4,5-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Step 2: Introduce the benzylthio group via thiol-alkylation using benzyl mercaptan and a base (e.g., K₂CO₃).
- Step 3: Optimize reaction parameters (temperature, solvent polarity, and catalyst) to enhance yield. For instance, using DMF as a solvent at 80°C improved yields in analogous triazolopyrimidine syntheses .
Q. How can X-ray crystallography be employed to confirm the structural integrity of this compound?
Answer: Single-crystal X-ray diffraction is critical for validating molecular geometry. Key parameters include:
- Data collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Refinement: Achieve an R factor ≤ 0.07 and a data-to-parameter ratio > 15 to ensure accuracy. For example, a related triazolopyrimidine structure reported an R factor of 0.069 and a mean C–C bond deviation of 0.004 Å .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial: Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), monitoring IC₅₀ values .
- Enzyme inhibition: Assess binding affinity to target enzymes (e.g., kinases) via fluorescence polarization.
Q. What safety protocols are advised for handling this compound in the laboratory?
Answer:
- Storage: Keep under inert gas (Ar/N₂) at –20°C to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and fume hoods.
- Waste disposal: Neutralize with 10% NaOH before disposal, as recommended for sulfur-containing heterocycles .
Advanced Research Questions
Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
- Methodological alignment: Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
- Dose-response validation: Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) and use nonlinear regression for IC₅₀ calculation .
- Structural analogs: Compare activity trends with derivatives (e.g., replacing benzylthio with methylthio) to identify pharmacophore contributions .
Q. How to design a study assessing the environmental fate of this compound?
Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :
- Phase 1: Determine physicochemical properties (logP, hydrolysis half-life) using OECD Test Guideline 111.
- Phase 2: Conduct microcosm studies to evaluate biodegradation in soil/water systems.
- Phase 3: Model bioaccumulation potential via quantitative structure-activity relationships (QSAR).
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for triazolopyrimidines?
Answer:
- Electron-density mapping: Use DFT calculations to correlate substituent electronic effects (e.g., fluorine’s electronegativity) with binding affinity .
- Molecular docking: Align with kinase ATP-binding sites (e.g., EGFR) to predict inhibitory mechanisms .
- Pharmacokinetic modeling: Apply Lipinski’s Rule of Five to optimize bioavailability .
Q. How can experimental designs mitigate variability in pharmacological studies?
Answer:
- Randomized blocks: Assign treatments randomly within blocks to control for batch effects (e.g., reagent lot variations) .
- Positive controls: Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .
- Blinding: Implement double-blinding for subjective endpoints (e.g., tumor volume measurements) .
Q. What advanced techniques elucidate metabolic pathways of this compound?
Answer:
Q. How can researchers balance speed and rigor in high-throughput screening (HTS)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
